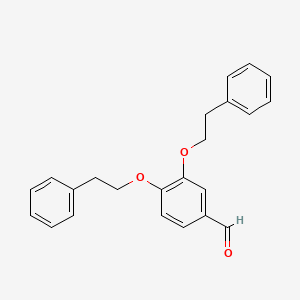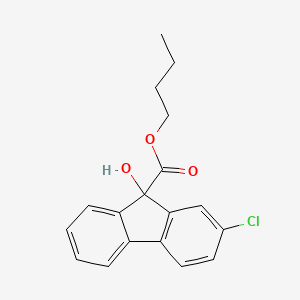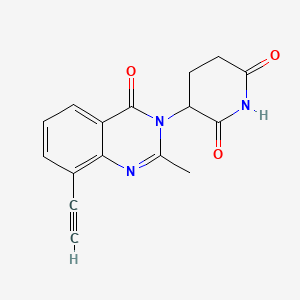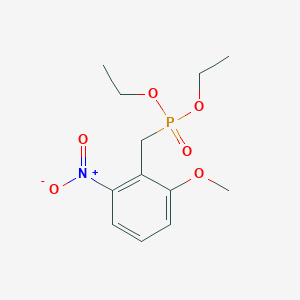
3,4-Diphenethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diphenethoxybenzaldehyde is an organic compound with the molecular formula C15H14O3. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with phenethoxy groups at the 3 and 4 positions. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Diphenethoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diphenethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The phenethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3,4-Diphenethoxybenzoic acid.
Reduction: 3,4-Diphenethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,4-Diphenethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a precursor for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of fragrances, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,4-diphenethoxybenzaldehyde involves its interaction with various molecular targets. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is reduced to an alcohol by the addition of hydrogen atoms. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of phenethoxy groups.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a hydroxyl group and a methoxy group.
3,4-Dihydroxybenzaldehyde: Contains hydroxyl groups instead of phenethoxy groups.
Uniqueness
3,4-Diphenethoxybenzaldehyde is unique due to the presence of phenethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. These groups can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C23H22O3 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
3,4-bis(2-phenylethoxy)benzaldehyde |
InChI |
InChI=1S/C23H22O3/c24-18-21-11-12-22(25-15-13-19-7-3-1-4-8-19)23(17-21)26-16-14-20-9-5-2-6-10-20/h1-12,17-18H,13-16H2 |
Clé InChI |
YCIBMPLMAHWJSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C=O)OCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13710334.png)
![2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13710337.png)





![1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride](/img/structure/B13710368.png)
![(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal](/img/structure/B13710372.png)
![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B13710379.png)
